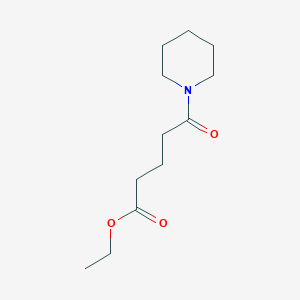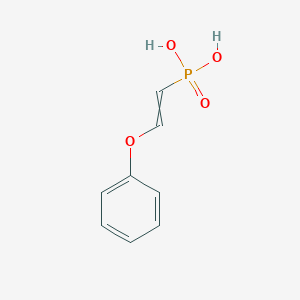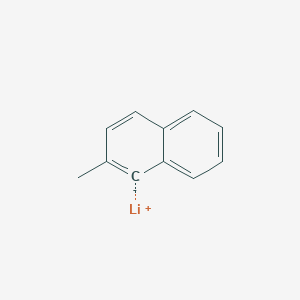
lithium;2-methyl-1H-naphthalen-1-ide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium;2-methyl-1H-naphthalen-1-ide is a compound that belongs to the class of alkali metal naphthalenides. These compounds are known for their powerful reducing properties and have been extensively used in various chemical reactions and industrial applications. The compound is formed by the reaction of lithium with 2-methyl-1H-naphthalene, resulting in a highly reactive species that can participate in a variety of chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of lithium;2-methyl-1H-naphthalen-1-ide typically involves the reaction of metallic lithium with 2-methyl-1H-naphthalene in an ether solvent such as tetrahydrofuran (THF) or 1,2-dimethoxyethane (DME). The reaction is carried out under an inert atmosphere to prevent oxidation and moisture contamination. The general reaction scheme is as follows:
Li+2-methyl-1H-naphthalene→this compound
The reaction is usually performed at low temperatures to enhance the stability of the resulting lithium naphthalenide solution .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize the formation of by-products and to maximize the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions
Lithium;2-methyl-1H-naphthalen-1-ide is known to undergo several types of chemical reactions, including:
Reduction: It acts as a strong reducing agent, capable of reducing various organic and inorganic compounds.
Substitution: It can participate in nucleophilic substitution reactions, where it replaces a leaving group in a substrate molecule.
Polymerization: It can initiate anionic polymerization reactions, leading to the formation of polymers with well-defined structures.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halides, carbonyl compounds, and epoxides. The reactions are typically carried out in ether solvents under an inert atmosphere to prevent degradation of the reactive species .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and substrates used. For example, reduction reactions can yield alcohols, amines, or hydrocarbons, while substitution reactions can produce a variety of substituted aromatic compounds .
Aplicaciones Científicas De Investigación
Lithium;2-methyl-1H-naphthalen-1-ide has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism by which lithium;2-methyl-1H-naphthalen-1-ide exerts its effects involves the transfer of electrons from the lithium atom to the naphthalene ring, creating a highly reactive radical anion. This radical anion can then participate in various chemical reactions, acting as a nucleophile or reducing agent. The molecular targets and pathways involved depend on the specific reaction and substrates used .
Comparación Con Compuestos Similares
Similar Compounds
Lithium naphthalenide: Similar in structure but without the methyl group, it also acts as a powerful reducing agent.
Sodium naphthalenide: Similar in reactivity but uses sodium instead of lithium, resulting in slightly different reaction conditions and products.
Uniqueness
Lithium;2-methyl-1H-naphthalen-1-ide is unique due to the presence of the methyl group, which can influence its reactivity and selectivity in chemical reactions. This makes it a valuable compound for specific applications where tailored reactivity is required .
Propiedades
Número CAS |
72764-49-9 |
|---|---|
Fórmula molecular |
C11H9Li |
Peso molecular |
148.2 g/mol |
Nombre IUPAC |
lithium;2-methyl-1H-naphthalen-1-ide |
InChI |
InChI=1S/C11H9.Li/c1-9-6-7-10-4-2-3-5-11(10)8-9;/h2-7H,1H3;/q-1;+1 |
Clave InChI |
DSUWEIGDKGJDHC-UHFFFAOYSA-N |
SMILES canónico |
[Li+].CC1=[C-]C2=CC=CC=C2C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Fluoro[tris(trifluoromethyl)]germane](/img/structure/B14478157.png)
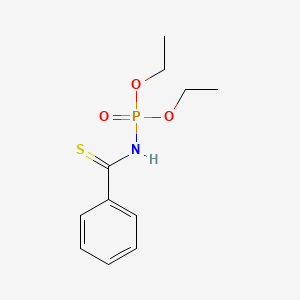

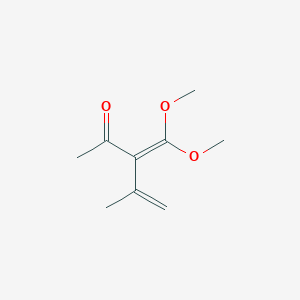
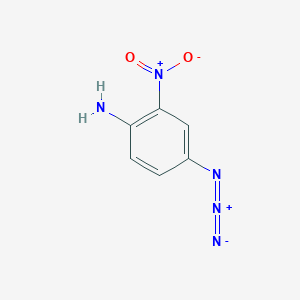
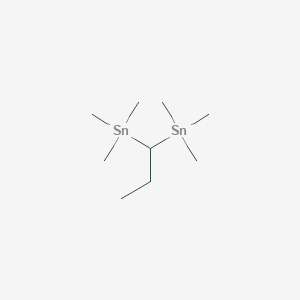
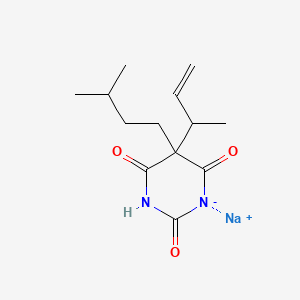
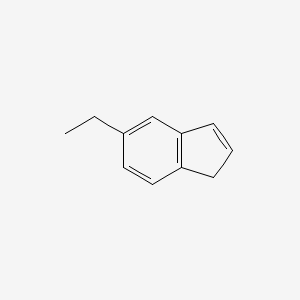
![7-Chloro-5-(2-chlorophenyl)-3H-pyrido[3,2-e][1,4]diazepine](/img/structure/B14478188.png)
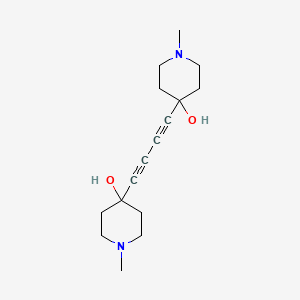
![5-Methoxy-2-phenyl-4H-furo[2,3-h][1]benzopyran-4-one](/img/structure/B14478213.png)
methanone](/img/structure/B14478221.png)
